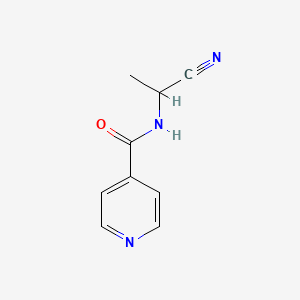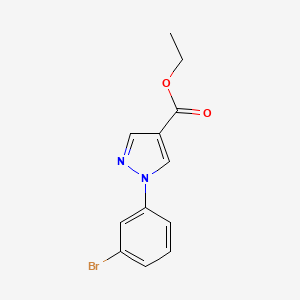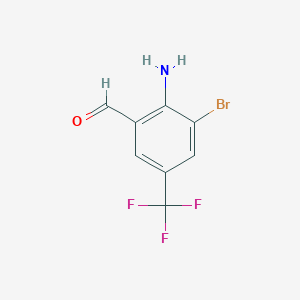![molecular formula C17H18BrFN6O5 B8565650 Carbamic acid, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-, 1,1-dimethylethyl ester CAS No. 1204669-68-0](/img/structure/B8565650.png)
Carbamic acid, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-, 1,1-dimethylethyl ester is a complex organic compound that features a combination of oxadiazole and carbamate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-, 1,1-dimethylethyl ester typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo and fluoro substituents: These can be introduced via halogenation reactions using reagents such as bromine and fluorine sources.
Carbamate formation: The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.
Reduction: Reduction reactions can target the carbonyl groups within the oxadiazole ring.
Substitution: Halogen substituents (bromo and fluoro) can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxadiazole derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted derivatives with new functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Investigated for potential use as a pharmacophore in drug design.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Polymer Science: Potential use in the synthesis of polymers with specific properties.
Agriculture: Investigated for use in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of Carbamic acid, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The oxadiazole rings can interact with enzymes or receptors, modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups.
Oxadiazole derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
The unique combination of bromo and fluoro substituents, along with the oxadiazole and carbamate groups, gives Carbamic acid, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-, 1,1-dimethylethyl ester distinct properties that can be leveraged in various scientific and industrial applications.
Propiedades
Número CAS |
1204669-68-0 |
|---|---|
Fórmula molecular |
C17H18BrFN6O5 |
Peso molecular |
485.3 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]carbamate |
InChI |
InChI=1S/C17H18BrFN6O5/c1-17(2,3)28-15(26)21-7-6-20-13-12(22-30-23-13)14-24-29-16(27)25(14)9-4-5-11(19)10(18)8-9/h4-5,8H,6-7H2,1-3H3,(H,20,23)(H,21,26) |
Clave InChI |
VRENVHFMZTWXCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(dimethoxyphosphoryl)oxy]-4,4-difluorobut-3-enoate](/img/structure/B8565604.png)








![3-[4-(2-Butynyloxy)phenylsulfonylamino]propanehydroximic acid](/img/structure/B8565657.png)



